ethyl 10-iododecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 10-iododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23IO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZFVLJNSOVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230470 | |
| Record name | Ethyl-10-iododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80658-48-6 | |
| Record name | Ethyl-10-iododecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-10-iododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 10 Iododecanoate
Esterification-Based Routes to Ethyl 10-Iododecanoate
Esterification-based routes are a direct and common approach to synthesizing this compound, starting from 10-iododecanoic acid or a related precursor. These methods can be broadly categorized into direct acid-catalyzed reactions and indirect approaches that utilize activated intermediates.
Direct Acid-Catalyzed Esterification of 10-Iododecanoic Acid with Ethanol
The most traditional and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of 10-iododecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used, which also serves as the solvent. Alternatively, the removal of water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus, can be employed to achieve high yields. The general mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack by the ethanol molecule.
| Reaction Component | Role | Typical Conditions |
| 10-Iododecanoic Acid | Substrate | 1 equivalent |
| Ethanol | Reagent and Solvent | Large excess |
| Sulfuric Acid (H₂SO₄) | Catalyst | Catalytic amount |
| Temperature | Reaction Parameter | Reflux |
| Reaction Time | Reaction Parameter | 1-10 hours |
Indirect Esterification Approaches via Activated Decanoic Acid Intermediates
To circumvent the often harsh conditions of direct acid-catalyzed esterification and to achieve higher yields under milder conditions, indirect methods involving the activation of the carboxylic acid group are employed. These methods are particularly useful for sensitive substrates.
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification of 10-iododecanoic acid with ethanol. The reaction proceeds at room temperature and is known for its mildness and high yields. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. A significant advantage of this method is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea (DCU), driving the reaction to completion.
Yamaguchi Esterification: This approach is particularly effective for the synthesis of highly functionalized esters. It involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine to form a mixed anhydride. This activated intermediate is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. The Yamaguchi esterification is renowned for its high yields and regioselectivity under mild conditions.
| Method | Activating Agent | Catalyst/Promoter | Key Features |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields, suitable for acid-sensitive substrates. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | 4-Dimethylaminopyridine (DMAP) | Forms a mixed anhydride, high yields, good for complex molecules. |
Halogenation Strategies for Decanoate (B1226879) Esters
An alternative synthetic strategy involves the initial preparation of a decanoate ester, followed by the introduction of the iodine atom at the terminal (C10) position. This approach can be advantageous if the corresponding decanoate ester is more readily available than 10-iododecanoic acid.
Regioselective Iodination Techniques for Decanoic Acid Derivatives
The direct regioselective iodination of the terminal methyl group of a long-chain aliphatic ester like ethyl decanoate is a challenging transformation. The unactivated C-H bonds of the alkyl chain are generally unreactive towards direct iodination with molecular iodine. Free-radical iodination is a possible pathway but is notoriously unselective and would lead to a mixture of iodinated products at various positions along the carbon chain.
While methods for the terminal functionalization of fatty acids exist, they often involve complex catalytic systems or are not specific for iodination. For instance, some enzymatic systems with cytochrome P450s can achieve terminal hydroxylation, which could then be converted to an iodide, but this represents a multi-step process rather than a direct iodination. Therefore, direct terminal iodination of ethyl decanoate is not a commonly employed synthetic route due to a lack of efficient and selective methods.
Halogen Exchange Reactions for Terminal Carbon Iodination (C10)
A highly effective and widely used method for the terminal iodination of a decanoate ester is the Finkelstein reaction. This is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom. In this context, a precursor such as ethyl 10-bromodecanoate or ethyl 10-chlorodecanoate is reacted with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone.
The success of the Finkelstein reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not. The precipitation of the insoluble sodium halide from the reaction mixture drives the equilibrium towards the formation of the desired this compound. This reaction is particularly efficient for primary halides, such as the one at the C10 position of the decanoate chain.
| Precursor | Reagent | Solvent | Driving Force |
| Ethyl 10-bromodecanoate | Sodium Iodide (NaI) | Acetone | Precipitation of Sodium Bromide (NaBr) |
| Ethyl 10-chlorodecanoate | Sodium Iodide (NaI) | Acetone | Precipitation of Sodium Chloride (NaCl) |
Multi-Step Synthesis from Precursors
This compound can also be synthesized through multi-step reaction sequences starting from more readily available precursors. This approach offers flexibility and can be adapted based on the commercial availability and cost of starting materials.
A plausible multi-step synthesis can commence from 10-hydroxydecanoic acid. The synthetic sequence would involve:
Bromination of the Hydroxyl Group: The terminal hydroxyl group of 10-hydroxydecanoic acid can be converted to a bromide using a reagent like hydrobromic acid (HBr). This yields 10-bromodecanoic acid.
Esterification: The resulting 10-bromodecanoic acid is then esterified with ethanol using a direct acid-catalyzed method (Fischer esterification) as described in section 2.1.1, to produce ethyl 10-bromodecanoate.
Halogen Exchange: Finally, the terminal bromine atom of ethyl 10-bromodecanoate is replaced with iodine via the Finkelstein reaction (section 2.2.2) using sodium iodide in acetone to afford the final product, this compound.
This multi-step approach leverages a series of well-established and high-yielding reactions to construct the target molecule from a bifunctional precursor.
Synthesis from Unsaturated Alcohols, e.g., 9-Decen-1-ol
A versatile approach to this compound begins with the readily available unsaturated alcohol, 9-decen-1-ol. This starting material provides a ten-carbon backbone that can be selectively functionalized at both ends.
The hydroboration-oxidation of 9-decen-1-ol serves as an effective method to introduce a hydroxyl group at the terminal position of the double bond, leading to the formation of decane-1,10-diol. This reaction proceeds via an anti-Markovnikov addition, where the boron atom adds to the less substituted carbon of the alkene, followed by oxidation to yield the primary alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The initial step involves the reaction of 9-decen-1-ol with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF). masterorganicchemistry.comwvu.edu The resulting trialkylborane intermediate is then oxidized using alkaline hydrogen peroxide (H₂O₂/NaOH) to produce decane-1,10-diol. wvu.edubyjus.com
Subsequent functionalization of the diol is necessary to selectively introduce the iodine atom at one end and the ethyl ester at the other. One strategy involves the selective mono-iodination of the diol. While the direct conversion of diols to diiodides is known, achieving mono-iodination can be challenging. researchgate.net One approach involves using a controlled amount of an iodinating agent. For instance, diphosphorus tetraiodide (P₂I₄) has been used for the conversion of α,ω-diols into mono-iodo alcohols. researchgate.net Following the formation of 10-iododecan-1-ol, the remaining hydroxyl group can be oxidized to a carboxylic acid, for example using an oxoammonium salt, rsc.org and subsequently esterified with ethanol under acidic conditions to yield this compound.
Table 1: Reaction Scheme for Hydroboration-Oxidation and Functionalization
| Step | Reactants | Reagents | Product |
| 1. Hydroboration-Oxidation | 9-Decen-1-ol | 1. BH₃·THF 2. H₂O₂, NaOH | Decane-1,10-diol |
| 2. Mono-iodination | Decane-1,10-diol | P₂I₄ (controlled stoichiometry) | 10-Iododecan-1-ol |
| 3. Oxidation | 10-Iododecan-1-ol | Jones Reagent (CrO₃, H₂SO₄) | 10-Iododecanoic acid |
| 4. Esterification | 10-Iododecanoic acid | Ethanol, H₂SO₄ (catalyst) | This compound |
An alternative and often more controlled method for the selective functionalization of decane-1,10-diol involves the use of a protecting group strategy, commonly employing tosylation. The primary hydroxyl groups of the diol can be selectively mono-tosylated, converting one of the hydroxyls into a good leaving group. google.comjchemlett.com This regioselective mono-tosylation can be achieved by using a stoichiometric amount of tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. nih.govyoutube.com
The resulting mono-tosylated intermediate, 10-hydroxydecyl tosylate, can then undergo a nucleophilic substitution reaction to introduce the iodide. This is typically achieved through a Finkelstein-type reaction, where the tosylate is treated with an excess of sodium iodide (NaI) in a suitable solvent like acetone. organic-chemistry.org The tosylate group is displaced by the iodide ion, yielding 10-iododecan-1-ol.
Finally, as in the previous method, the remaining hydroxyl group of 10-iododecan-1-ol is oxidized to the carboxylic acid and then esterified with ethanol to afford the final product, this compound.
Table 2: Reaction Scheme for Tosylation and Alkyl Iodide Formation
| Step | Reactants | Reagents | Product |
| 1. Mono-tosylation | Decane-1,10-diol | Tosyl chloride, Pyridine | 10-Hydroxydecyl tosylate |
| 2. Iodination (Finkelstein Reaction) | 10-Hydroxydecyl tosylate | Sodium iodide, Acetone | 10-Iododecan-1-ol |
| 3. Oxidation | 10-Iododecan-1-ol | PCC or other mild oxidant | 10-Iododecanal |
| 4. Further Oxidation | 10-Iododecanal | KMnO₄ or other strong oxidant | 10-Iododecanoic acid |
| 5. Esterification | 10-Iododecanoic acid | Ethanol, Acid catalyst | This compound |
Carbon Chain Elongation Strategies Utilizing Ethyl Ester Substrates
Another synthetic paradigm for constructing this compound involves building the carbon chain from smaller, functionalized precursors. These methods offer a high degree of flexibility in introducing the required functionalities.
The alkylation of ester enolates is a powerful carbon-carbon bond-forming reaction. 182.160.97libretexts.orglibretexts.org In this approach, an ethyl ester with an acidic α-hydrogen, such as ethyl acetate, can be deprotonated with a strong base to form a nucleophilic enolate. This enolate can then react with an electrophilic iodo-containing precursor in an Sₙ2 reaction. pressbooks.pubfiveable.me
For the synthesis of this compound, a suitable electrophile would be a long-chain diiodoalkane, for example, 1,8-diiodooctane. The reaction would proceed as follows:
Enolate Formation: Ethyl acetate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.
Alkylation: The enolate is then reacted with an excess of 1,8-diiodooctane. The enolate attacks one of the iodinated carbons, displacing an iodide ion and forming a new carbon-carbon bond. This results in the formation of this compound.
The use of a large excess of the diiodoalkane is crucial to minimize the competing dialkylation reaction, where a second molecule of the enolate reacts with the other end of the initially formed product.
Table 3: Reaction Scheme for Alkylation of Ester Enolate
| Step | Reactants | Reagents | Product |
| 1. Enolate Formation | Ethyl acetate | Lithium diisopropylamide (LDA), THF | Lithium enolate of ethyl acetate |
| 2. Alkylation | Lithium enolate of ethyl acetate, 1,8-diiodooctane | - | This compound |
Methodological Optimization and Reaction Efficiency in this compound Synthesis
The efficiency and practicality of any synthetic route are critically dependent on the optimization of reaction conditions and the choice of catalytic systems. This is particularly true for multi-step syntheses like those described for this compound.
Investigation of Catalytic Systems in Esterification and Iodination
Esterification: The final step in several of the discussed syntheses is the esterification of 10-iododecanoic acid with ethanol. While traditional methods often employ strong mineral acids like sulfuric acid as catalysts, scirp.orgscirp.org these can sometimes lead to side reactions, especially with sensitive functional groups. The investigation of milder and more selective catalysts is an area of active research.
Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Dowex), offer advantages in terms of ease of separation and recyclability. scirp.orgscirp.org Lewis acids, such as metal alkoxides or salts of titanium, zirconium, or zinc, can also be effective catalysts for esterification under milder conditions. google.commdpi.com Molecular iodine itself has been reported as a practical and water-tolerant Lewis acid catalyst for the esterification of carboxylic acids. researchgate.net
Iodination: The introduction of the iodine atom can also be optimized through catalytic methods. In the context of the Finkelstein reaction (conversion of a tosylate or other halide to an iodide), the use of a catalyst is not typically required as the reaction is driven by the precipitation of the sodium salt of the leaving group. organic-chemistry.org
For the direct conversion of alcohols to iodides, various reagent systems have been developed. A combination of chlorotrimethylsilane and sodium iodide provides a convenient in situ source of iodotrimethylsilane, which can efficiently convert alcohols to iodides. mdma.chresearchgate.net The use of iodine as a catalyst in certain reactions, such as the dioxygenation of alkenes, highlights its potential in facilitating transformations involving iodine. researchgate.netmdpi.comorganic-chemistry.org
Table 4: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to separate, potential for side reactions |
| Heterogeneous Acids | Dowex resins, Zeolites | Easy separation, reusable | Lower activity than homogeneous catalysts, potential for mass transfer limitations |
| Lewis Acids | Ti(OR)₄, Zn(OAc)₂, I₂ | Mild reaction conditions, high selectivity | Higher cost, sensitivity to moisture (for some metal alkoxides) |
Analysis of Solvent Effects on Reaction Pathways and Selectivity
The synthesis of this compound from a precursor such as ethyl 10-bromodecanoate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of solvent is critical in dictating the rate and outcome of such reactions. Solvents can influence the stability of the reactants and the transition state, thereby altering the activation energy of the reaction.
The Finkelstein reaction, which involves the exchange of a halogen for another, is a classic method for preparing alkyl iodides. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve treating a corresponding alkyl chloride or bromide with an iodide salt, such as sodium iodide or potassium iodide. The success of this reaction is highly dependent on the solvent's ability to dissolve the reactants while influencing the reactivity of the nucleophile.
Polar aprotic solvents are generally favored for SN2 reactions. libretexts.orgucalgary.ca These solvents, which include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess dipoles that can solvate cations but are less effective at solvating anions. ucalgary.cawikipedia.org This leaves the iodide nucleophile relatively "naked" and more reactive, accelerating the rate of the SN2 reaction. ucalgary.ca The solubility of the reactants is also a key consideration; for instance, the classic Finkelstein reaction often utilizes acetone as a solvent because sodium iodide is soluble, while the resulting sodium chloride or bromide is not, which drives the reaction to completion. libretexts.org
Conversely, polar protic solvents, such as water and alcohols, can slow down SN2 reactions. These solvents can form hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes the nucleophile and hinders its ability to attack the electrophilic carbon. wikipedia.org
The effect of the solvent on the reaction rate of a typical SN2 reaction for the synthesis of a long-chain iodoalkane can be illustrated as follows:
| Solvent | Solvent Type | Relative Reaction Rate (Illustrative) | Reason for Effect on Reaction Rate |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | High | Effectively solvates the cation of the iodide salt, leaving a highly reactive "naked" iodide nucleophile. |
| Acetone | Polar Aprotic | Moderate to High | Good solubility for sodium iodide and precipitation of sodium chloride/bromide drives the equilibrium. |
| Acetonitrile (B52724) | Polar Aprotic | Moderate | Effectively solvates cations, enhancing nucleophilicity of the iodide ion. |
| Methanol (B129727) | Polar Protic | Low | Solvates the iodide ion through hydrogen bonding, reducing its nucleophilicity. |
| Water | Polar Protic | Very Low | Strongly solvates and stabilizes the iodide ion, significantly decreasing its reactivity. |
This table is illustrative and intended to demonstrate the general principles of solvent effects on SN2 reactions for the synthesis of long-chain iodoalkanes.
Steric and Electronic Influences on Reaction Design and Outcome
Beyond solvent effects, the steric and electronic properties of the substrate and nucleophile play a crucial role in the design and outcome of the synthesis of this compound.
Steric Influences:
The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon atom. masterorganicchemistry.com The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. Bulky substituents around the reaction center can physically block this approach, slowing down or even preventing the reaction.
In the case of this compound synthesis from a 10-halo precursor, the reaction occurs at a primary carbon at the end of a long alkyl chain. While the long chain itself might be perceived as bulky, it is generally flexible and does not create significant steric hindrance at the terminal carbon. However, branching near the reaction site would dramatically decrease the reaction rate.
The following table illustrates the expected trend in reaction rates for the iodination of various haloalkanes, highlighting the impact of steric hindrance.
| Substrate | Carbon Type | Relative Reaction Rate (Illustrative) | Reason for Effect on Reaction Rate |
|---|---|---|---|
| Ethyl 10-bromodecanoate | Primary | High | Minimal steric hindrance at the terminal primary carbon allows for easy backside attack by the iodide nucleophile. |
| Ethyl 9-bromo-9-methyldecanoate | Secondary | Low | Increased steric hindrance from the additional methyl group near the reaction center impedes nucleophilic attack. |
| Ethyl 9-bromo-9,9-dimethyldecanoate | Tertiary | Extremely Low / No Reaction | Severe steric hindrance from the two additional methyl groups completely blocks the backside attack required for an SN2 reaction. |
This table is illustrative and based on the established principles of steric effects in SN2 reactions.
Electronic Influences:
The electronic nature of the substrate also affects its reactivity. The presence of the ester group in this compound is a key electronic feature. The ester group is electron-withdrawing, which can influence the reactivity of the molecule. However, due to the long alkyl chain, the inductive effect of the ester group on the terminal carbon at the 10-position is negligible. The electrophilicity of the C-10 carbon is primarily determined by the electronegativity of the halogen leaving group.
The nature of the leaving group is a critical electronic factor. A good leaving group is one that can stabilize the negative charge it acquires upon departure. For the synthesis of this compound, common precursors would be ethyl 10-bromodecanoate or ethyl 10-chlorodecanoate. The relative reactivity of these precursors is dependent on the leaving group's ability, with iodide being a better leaving group than bromide, and bromide being better than chloride. Therefore, the Finkelstein reaction is effective in converting chloro- and bromoalkanes to iodoalkanes because iodide is a good nucleophile and the displaced chloride and bromide ions are good leaving groups. libretexts.org
Reactivity and Mechanistic Investigations of Ethyl 10 Iododecanoate
Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in ethyl 10-iododecanoate is susceptible to attack by nucleophiles, leading to the displacement of the iodide leaving group. The mechanism of this substitution can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, with the preferred route being dictated by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the reaction conditions.
Elucidation of SN2 Reaction Mechanisms and Stereochemical Outcomes
Given that this compound is a primary alkyl iodide, the bimolecular nucleophilic substitution (SN2) mechanism is the overwhelmingly favored pathway. chemicalnote.comyoutube.com This is attributed to the relatively unhindered nature of the α-carbon, which allows for backside attack by a nucleophile, and the inherent instability of the primary carbocation that would be formed in an SN1 reaction. masterorganicchemistry.com
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group. chemicalnote.com This backside attack leads to a transition state in which the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing iodide ion. As the new bond forms, the old bond breaks, resulting in an inversion of stereochemistry at the reaction center. While the C-10 position of this compound is not a stereocenter in the parent molecule, this inversion is a hallmark of the SN2 mechanism and is a critical consideration when chiral centers are present in similar substrates.
The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, as described by a second-order rate law: Rate = k[Alkyl Iodide][Nucleophile]. youtube.com Studies on analogous primary iodoalkanes have shown that the reaction rate is sensitive to steric hindrance; for instance, the reaction of 1-iodobutane (B1219991) with 1,4-diazabicyclo[2.2.2]octane (DABCO) is slower than that of iodomethane (B122720) due to the increased steric bulk of the butyl group. researchgate.net This principle underscores the high propensity of the linear chain of this compound to undergo SN2 reactions.
Table 1: Factors Favoring the SN2 Mechanism for this compound
| Factor | Influence on this compound |
| Substrate Structure | Primary alkyl halide, minimal steric hindrance at the reaction center. |
| Carbocation Stability | The primary carbocation is highly unstable and unlikely to form. |
| Nucleophile | Strong nucleophiles favor the SN2 pathway. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) enhance nucleophilicity and favor SN2 reactions. |
| Leaving Group | Iodide is an excellent leaving group, facilitating the substitution. |
Analysis of SN1 Reaction Pathways and Carbocation Intermediates
The unimolecular nucleophilic substitution (SN1) reaction is highly unlikely for this compound under typical conditions. masterorganicchemistry.comyoutube.com This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemicalnote.com The rate-determining step is the initial, slow dissociation of the leaving group to form this carbocation. masterorganicchemistry.com
For this compound, this would require the formation of a primary carbocation at the C-10 position. Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups. chemicalnote.com The order of carbocation stability is tertiary > secondary > primary > methyl. chemicalnote.com Consequently, a significant amount of energy is required to form a primary carbocation, making the SN1 pathway energetically unfavorable.
The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (Rate = k[Alkyl Halide]) and is favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group through solvation. youtube.comyoutube.com Even in such solvents, the high energy barrier to the formation of the primary carbocation would still heavily disfavor the SN1 mechanism for this compound. Therefore, for all practical purposes, the nucleophilic substitution reactions of this compound are considered to proceed exclusively through the SN2 pathway.
Radical Reactions and Associated Transformations
The carbon-iodine bond of this compound is also susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. The relatively weak C-I bond can be cleaved by heat, light, or a radical initiator to generate a primary alkyl radical at the C-10 position. This radical can then participate in a variety of transformations.
Atom Transfer Radical Processes (ATRP) Utilizing the Iodide Moiety
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. nih.govmdpi.com Alkyl halides, including this compound, can serve as initiators in ATRP.
In a typical ATRP process, a transition metal complex (commonly copper-based) in a lower oxidation state reversibly activates the dormant polymer chain (initiated by the alkyl halide) by abstracting the halogen atom. This generates a radical that can propagate by adding to monomer units. The transition metal complex is oxidized in this process. The now higher-oxidation-state metal complex can then deactivate the growing polymer radical by donating the halogen atom back, reforming the dormant species. This reversible activation-deactivation process allows for controlled polymer growth.
This compound is a potentially effective initiator for ATRP due to the lability of the carbon-iodine bond, which allows for facile generation of the initial radical species. The ester functionality is generally well-tolerated in ATRP, making this initiator suitable for the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates. The resulting polymer would possess an ethyl decanoate (B1226879) group at one terminus and a reactive iodide group at the other, which can be further functionalized.
Reductive Dehalogenation Strategies and Methodological Comparisons
Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. For this compound, this would result in the formation of ethyl decanoate. Traditionally, organotin hydrides, such as tributyltin hydride, have been widely used for this transformation due to their high efficiency in radical chain reactions. sigmaaldrich.com However, the toxicity and difficulty in removing organotin byproducts have driven the development of alternative, "tin-free" methods. rsc.orgacs.org
One prominent approach involves the use of silanes, such as tris(trimethylsilyl)silane (B43935) (TTMSS), as a hydrogen atom donor in the presence of a radical initiator. tcichemicals.com Silanes are generally less toxic and their byproducts are more easily removed than their organotin counterparts.
Another modern and powerful alternative is the use of photoredox catalysis. In this method, a photocatalyst absorbs visible light and initiates an electron transfer process. This can lead to the reduction of the alkyl iodide to form an alkyl radical, which then abstracts a hydrogen atom from a suitable donor to yield the dehalogenated product. This approach is attractive due to its mild reaction conditions and the use of light as a traceless reagent.
Electrochemical methods also present a clean and green alternative for the reduction of alkyl iodides. rsc.org These methods use an electric current to drive the reduction of the carbon-iodine bond, often mediated by a redox catalyst, thereby avoiding the use of stoichiometric chemical reductants.
Table 2: Comparison of Reagents for Reductive Dehalogenation
| Reagent/Method | Advantages | Disadvantages |
| Organotin Hydrides | High efficiency, well-established. | Toxic, difficult to remove byproducts. acs.org |
| Silanes (e.g., TTMSS) | Less toxic than organotins, easier byproduct removal. tcichemicals.com | Can be more expensive, may require specific initiators. |
| Photoredox Catalysis | Mild conditions, uses light as a reagent, high functional group tolerance. | May require specialized equipment (e.g., photoreactor), catalyst can be expensive. |
| Electrochemical Methods | "Green" (uses electricity), avoids stoichiometric reagents. rsc.org | Requires electrochemical setup, may have substrate limitations. |
Application of Phosphinic Acid-Based Reduction Systems
The reduction of alkyl halides is a fundamental transformation in organic synthesis, and phosphinic acid (H₃PO₂) and its salts have been recognized as effective reducing agents for such conversions. These systems offer a milder alternative to more reactive reducing agents, allowing for greater functional group tolerance. The reduction of an alkyl iodide, such as this compound, with a phosphinic acid-based system typically proceeds via a radical mechanism.
The reaction is initiated by the homolytic cleavage of the carbon-iodine bond, often facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or through thermal or photochemical means. The resulting alkyl radical then abstracts a hydrogen atom from phosphinic acid or its conjugate base, yielding the reduced alkane and a phosphorus-centered radical. This phosphorus radical can then propagate the chain reaction.
A plausible reaction mechanism for the reduction of this compound with phosphinic acid is depicted below:
Initiation: AIBN → 2 R• + N₂ (where R is a cyanopropyl radical) R• + H₃PO₂ → RH + H₂PO₂•
Propagation: CH₃(CH₂)₈COOEt-I + H₂PO₂• → CH₃(CH₂)₈COOEt• + H₂PO₂I CH₃(CH₂)₈COOEt• + H₃PO₂ → CH₃(CH₂)₉COOEt + H₂PO₂•
The efficiency of such reductions can be influenced by various factors, including the choice of solvent, temperature, and the presence of additives. While specific studies on the phosphinic acid-based reduction of this compound are not extensively documented in readily available literature, the general reactivity of alkyl iodides in these systems provides a strong basis for its successful reduction to ethyl decanoate.
Radical Addition Reactions Involving this compound as a Substrate
This compound, possessing a terminal alkyl iodide, is a suitable substrate for radical addition reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon treatment with radical initiators or under photolytic conditions, generating a primary alkyl radical at the 10-position. This radical can then participate in various addition reactions.
Intermolecular Radical Coupling and Polymerization
The 10-decanoyl ethyl ester radical generated from this compound can undergo intermolecular coupling with other radical species or add across the double bond of a monomer, initiating polymerization. Alkyl halides, including alkyl iodides, have been effectively utilized as initiators or degenerative transfer agents in controlled radical polymerization techniques. dtic.mil
In a typical scenario, a radical initiator such as AIBN is used to generate initial radicals. These radicals can then react with a suitable monomer (e.g., styrene (B11656), acrylates) to start the polymerization process. The presence of this compound can introduce a controlled/living character to the polymerization through a process of degenerative iodine transfer. The growing polymer chain, which is a radical, can react with the C-I bond of this compound, transferring the iodine atom and terminating that chain while generating a new radical from the iodoester, which can then initiate a new polymer chain. This equilibrium between active (radical) and dormant (iodide-capped) polymer chains allows for better control over the molecular weight and dispersity of the resulting polymer. dtic.milresearchgate.nettcichemicals.comacs.orgacs.org
The general scheme for the initiation of polymerization using an alkyl iodide like this compound is as follows:
Initiation: Initiator → 2 R• R• + M → RM• (where M is a monomer)
Propagation: RM• + n(M) → RM_(n+1)•
Degenerative Transfer: RM_(n+1)• + I-(CH₂)₉COOEt → RM_(n+1)-I + •(CH₂)₉COOEt •(CH₂)₉COOEt + M → M-(CH₂)₉COOEt•
This process would result in a polymer with an ethyl decanoate moiety at one end.
| Parameter | Description |
| Initiator | AIBN, Benzoyl Peroxide |
| Monomers | Styrene, Methyl Methacrylate, Butyl Acrylate |
| Role of this compound | Initiator / Degenerative Transfer Agent |
| Outcome | Controlled polymerization, polymer with terminal ester group |
Intramolecular Radical Cyclizations to Form Heterocyclic Structures (e.g., γ-Lactones)
While the long, unactivated alkyl chain of this compound does not readily lend itself to the formation of common small-ring heterocyclic structures via intramolecular radical cyclization, the principles of such reactions are well-established for other iodoesters. For instance, if an appropriately positioned double bond were present within the molecule, an intramolecular radical cyclization could occur.
A more relevant transformation, though requiring a different substrate, is the synthesis of γ-lactones from γ-iodo esters. This process, known as iodolactonization, typically proceeds through an ionic mechanism involving the formation of a halonium ion. wikipedia.org However, radical cyclizations of unsaturated esters to form lactones are also known. fao.org
For a hypothetical unsaturated derivative of this compound, such as ethyl 10-iodo-4-decenoate, a radical cyclization could be initiated. The generation of a radical at the C-10 position could be followed by an intramolecular addition to the double bond. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored. This would lead to the formation of a five-membered ring. The resulting cyclized radical would then need to be quenched, typically by a hydrogen atom donor.
Elimination Reactions Leading to Unsaturated Ester Derivatives
This compound can undergo elimination reactions, specifically dehydroiodination, to yield unsaturated ester derivatives. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, sterically hindered base is used. ck12.orgchemistrysteps.comyoutube.com The base abstracts a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon), and simultaneously, the iodide ion departs, leading to the formation of a double bond.
Given the structure of this compound, the elimination of hydrogen iodide would result in the formation of ethyl 10-decenoate.
Reaction: CH₃(CH₂)₇CH(H)CH₂(I)COOEt + Base → CH₃(CH₂)₇CH=CHCOOEt + H-Base⁺ + I⁻
The choice of base and reaction conditions is crucial to favor elimination over the competing substitution (S_N2) reaction. Strong, non-nucleophilic, and sterically bulky bases such as potassium tert-butoxide (t-BuOK) or diazabicycloundecene (DBU) are commonly employed to promote E2 elimination. ck12.org The reaction is also favored by higher temperatures and the use of less polar, aprotic solvents. ck12.org
| Reagent | Role | Product |
| Potassium tert-butoxide | Strong, bulky base | Ethyl 10-decenoate |
| Diazabicycloundecene (DBU) | Non-nucleophilic strong base | Ethyl 10-decenoate |
Transesterification and Ester Hydrolysis/Cleavage Reactions
The ester functionality of this compound is susceptible to both transesterification and hydrolysis under appropriate conditions.
Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com
For example, the transesterification of this compound with methanol (B129727) would yield mthis compound.
Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid (10-iododecanoic acid) and ethanol. This hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. dergipark.org.trbue.edu.eg Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. dergipark.org.trbue.edu.eg Subsequent acidification is required to obtain the free carboxylic acid. The kinetics of the hydrolysis of similar long-chain esters have been studied and are generally found to follow second-order kinetics under basic conditions. bue.edu.eguv.esresearchgate.net
| Reaction | Catalyst | Reactant | Product(s) |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Methanol | Mthis compound, Ethanol |
| Hydrolysis | Acid (e.g., HCl) | Water | 10-Iododecanoic acid, Ethanol |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | Water | Sodium 10-iododecanoate, Ethanol |
Organometallic Reactions and their Synthetic Utility
The carbon-iodine bond in this compound allows for a range of synthetically useful organometallic reactions. The iodine atom can be replaced by a metal, or the compound can act as an electrophile in coupling reactions with organometallic reagents.
Formation of Organometallic Reagents: Due to the presence of the ester group, the direct formation of a Grignard reagent from this compound is generally not feasible, as the highly nucleophilic Grignard reagent would react with the ester functionality of another molecule.
Coupling Reactions: this compound can serve as an excellent electrophile in cross-coupling reactions with various organometallic reagents.
Organocuprate (Gilman) Reagents: These reagents, typically of the form R₂CuLi, are soft nucleophiles that are highly effective for coupling with alkyl halides, including iodides. masterorganicchemistry.com The reaction of this compound with a Gilman reagent would result in the formation of a new carbon-carbon bond at the 10-position, with the ester group remaining intact. For example, reaction with lithium dimethylcuprate ((CH₃)₂CuLi) would yield ethyl 11-methylundecanoate. These reactions are valuable for the construction of complex carbon skeletons. masterorganicchemistry.comacs.orgwikipedia.org
Grignard Reagents (with a catalyst): While direct reaction with a Grignard reagent is problematic, copper-catalyzed cross-coupling of Grignard reagents with alkyl halides is a known transformation. wikipedia.org This would allow for the introduction of a variety of alkyl, aryl, or vinyl groups at the 10-position of the ester.
These organometallic reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a building block for the synthesis of a wide array of more complex molecules with long carbon chains and a terminal ester functionality.
| Organometallic Reagent | Reaction Type | Product Example (with R=CH₃) |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | Coupling | Ethyl 11-methylundecanoate |
| Methylmagnesium bromide (CH₃MgBr) with Cu(I) catalyst | Catalytic Coupling | Ethyl 11-methylundecanoate |
Formation and Reactivity of Organozinc and Organocopper Reagents from this compound
The presence of an ester group within the molecule makes this compound compatible with the formation of organozinc and organocopper reagents, which are known for their tolerance of various functional groups, a significant advantage over more reactive organolithium or Grignard reagents. organic-chemistry.org
Organozinc Reagent Formation and Reactivity
The direct insertion of zinc metal into the carbon-iodine bond of functionalized alkyl iodides is a common method for the synthesis of organozinc reagents. For a substrate like this compound, this reaction is typically facilitated by activating the zinc, for instance, by using a zinc-copper couple or Rieke zinc. organic-chemistry.org A highly efficient and widely used protocol involves the use of commercially available zinc powder in the presence of lithium chloride (LiCl) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The LiCl is crucial as it helps to break down zinc aggregates and solubilizes the forming organozinc species from the metal surface, thus maintaining a high reactivity. researchgate.net
The resulting organozinc reagent, ethyl 10-(iodozincyl)decanoate, is a versatile intermediate. While organozinc halides exhibit moderate reactivity on their own, they readily undergo transmetalation with transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions. illinois.edu Furthermore, these functionalized organozinc reagents can be converted into more reactive organocuprates through transmetalation with a copper(I) salt. This process enhances the nucleophilicity of the organic moiety, enabling a broader range of subsequent reactions. illinois.edu
Organocopper Reagent Formation and Reactivity
The preparation of organocopper reagents from long-chain alkyl iodides like this compound can be achieved through the use of highly reactive copper, often referred to as Rieke copper. This activated form of copper undergoes oxidative addition to the carbon-iodine bond under mild conditions, accommodating sensitive functional groups like esters. wikipedia.org The resulting functionalized organocopper reagent can then participate in various coupling reactions, such as acylation with acid chlorides to form ketones or alkylation with other organic halides. wikipedia.orgorganic-chemistry.org
Another approach involves the transmetalation of the corresponding organozinc reagent with a copper salt, typically CuCN·2LiCl. This method yields a mixed zinc-copper reagent (a cuprate) which demonstrates enhanced reactivity and is widely used in organic synthesis. These cuprates are effective in 1,4-addition reactions to α,β-unsaturated carbonyl compounds and in substitution reactions.
Table 1: Representative Conditions for Organozinc Reagent Formation from Functionalized Primary Alkyl Iodides
| Alkyl Iodide (Analog) | Zinc Source | Activator/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 6-iodohexanoate | Zn dust | LiCl | THF | 35 | 12 | >95 |
| 1-Iodododecane | Zn dust | LiCl | THF | 50 | 3 | >95 |
| Methyl 4-iodobutyrate | Zn dust | LiCl | THF | 25 | 12 | >95 |
Data is representative for functionalized primary alkyl iodides based on established protocols.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) in C-C Bond Formation
The organometallic derivatives of this compound are powerful tools for the construction of more complex molecules through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds.
Suzuki-Miyaura Coupling
While the classic Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, a Negishi-type coupling, which utilizes an organozinc reagent, is more common for unactivated alkyl groups like the one derived from this compound. The organozinc derivative of this compound can be coupled with a variety of aryl, vinyl, or alkyl halides and triflates. These reactions are typically catalyzed by palladium complexes with electron-rich and sterically demanding phosphine (B1218219) ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃). organic-chemistry.org The presence of N-methylimidazole (NMI) as an additive can also be beneficial. The reaction tolerates the ester functionality, making it a powerful method for synthesizing long-chain fatty acid derivatives with complex terminal groups. organic-chemistry.org
Sonogashira Coupling
The traditional Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is challenging for unactivated alkyl halides due to the slow rate of oxidative addition to the palladium catalyst and the propensity for β-hydride elimination. nih.gov However, recent advancements have enabled Sonogashira-type couplings of unactivated alkyl iodides. One strategy involves a copper-catalyzed reaction that is enabled by an aryl radical, which facilitates the activation of the C-I bond. nih.gov This method allows for the coupling of terminal alkynes with alkyl iodides, including those with ester functionalities, under relatively mild conditions. This opens up the possibility of synthesizing long-chain alkynoic acid esters from precursors like this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to the Sonogashira coupling, the use of unactivated alkyl halides in the Heck reaction is not as straightforward as with aryl or vinyl halides. The key steps in the Heck catalytic cycle are oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. core.ac.uk For alkyl halides, β-hydride elimination can be a competing and often favored pathway, which can complicate the desired coupling reaction. While there are specialized conditions and catalyst systems that can promote the Heck reaction with alkyl halides, it is a less common application for substrates like this compound compared to Negishi or other radical-mediated couplings.
Table 2: Representative Negishi Cross-Coupling of Unactivated Primary Alkyl Halides with Organozinc Reagents
| Alkyl Halide (Analog) | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1-Iodooctane | PhZnCl | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 91 |
| Ethyl 6-bromohexanoate | (CH₂=CH)₂Zn | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 81 |
| 1-Chlorododecane | n-HexylZnCl | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 85 |
Data is based on the coupling of unactivated primary alkyl electrophiles, which is representative for the reactivity of this compound. organic-chemistry.org
Applications of Ethyl 10 Iododecanoate As a Key Synthetic Intermediate
Building Block in the Elaboration of Complex Organic Molecules
The presence of a reactive carbon-iodine bond at one end of a ten-carbon chain and a stable ester at the other allows for selective chemical transformations. The iodide can participate in a variety of carbon-carbon bond-forming reactions, such as nucleophilic substitution, cross-coupling reactions, and radical additions. This versatility makes ethyl 10-iododecanoate an ideal starting material for elongating carbon chains and introducing specific functionalities.
This compound serves as a foundational building block for the synthesis of a variety of long-chain fatty acids and their corresponding esters. The terminal iodide is a key functional group that allows for chain extension through various synthetic methodologies.
One common approach involves the coupling of the decanoate (B1226879) chain with other alkyl fragments. For instance, radical addition reactions can be employed to attach the 10-carbethoxydecyl group to unsaturated fatty acids. While not explicitly detailing the use of this compound, analogous reactions using other ω-functionalized long-chain molecules have been successfully demonstrated. This suggests that this compound would be a suitable substrate for similar transformations, leading to the formation of complex, branched, or substituted fatty acid esters.
Furthermore, the conversion of the terminal iodide to other functional groups opens up additional synthetic pathways. For example, the iodide can be displaced by a cyanide group, which can then be hydrolyzed to a carboxylic acid, effectively creating a long-chain dicarboxylic acid ester. Alternatively, it can be used in coupling reactions with organometallic reagents to introduce a wide range of substituents at the terminus of the fatty acid chain.
Table 1: Synthetic Pathways to Long-Chain Fatty Acid Derivatives using Alkyl Iodide Intermediates
| Starting Material | Reagent/Condition | Product Type |
| Unsaturated Fatty Acid | Alkyl Iodide, Radical Initiator | Branched-Chain Fatty Acid |
| Alkyl Iodide | Grignard Reagent, Cu(I) catalyst | Chain-Extended Alkane |
| Alkyl Iodide | Sodium Cyanide, then H3O+ | Dicarboxylic Acid |
| Alkyl Iodide | Terminal Alkyne, Pd/Cu catalyst | Alkynoic Acid Derivative |
Precursor for the Derivatization of Bioactive Molecules and Natural Products
The ten-carbon chain of this compound is a structural motif found in or can be used to construct various bioactive molecules and natural products. Its role as a synthetic precursor allows for the systematic modification and elaboration of these complex structures.
Oxo-phytodienoic acids (OPCs) are a class of signaling molecules in plants, characterized by a cyclopentenone ring and a carboxylic acid-containing side chain. The synthesis of OPC homologues and analogues with varied chain lengths is crucial for studying their structure-activity relationships. This compound can serve as a key starting material for the synthesis of the side chain of these molecules.
The synthesis would typically involve the coupling of a suitable cyclopentenone precursor with the ten-carbon chain of this compound. This can be achieved through various cross-coupling reactions where the iodide of this compound reacts with an organometallic derivative of the cyclopentenone. Subsequent modification of the ester group to a carboxylic acid would yield the desired OPC analogue. This approach allows for the precise installation of a ten-carbon side chain, enabling the exploration of how chain length influences the biological activity of these signaling molecules.
The conjugation of steroids with long-chain fatty acids is a well-established strategy to modify their pharmacokinetic properties, such as increasing their lipophilicity and prolonging their duration of action. This compound is an excellent precursor for the synthesis of the fatty acid component of these steroid conjugates.
The synthesis of such conjugates can be achieved by first converting the terminal iodide of this compound to a functional group suitable for esterification, such as a carboxylic acid. This can be accomplished through a variety of methods, including conversion to an organometallic reagent followed by carboxylation. The resulting long-chain carboxylic acid can then be coupled to a hydroxyl group on the steroid scaffold using standard esterification techniques. Alternatively, direct esterification or transesterification reactions with the steroid may be possible under specific conditions. This methodology provides a straightforward route to novel steroid derivatives with potentially enhanced therapeutic profiles.
Table 2: Examples of Steroid Conjugation Strategies
| Steroid | Coupling Reagent/Method | Conjugate Feature |
| Estradiol | Long-chain fatty acid, microwave irradiation | Enhanced oral bioavailability |
| Testosterone | Fatty acid chloride, base | Prolonged duration of action |
| DHEA | Carboxylic acid, DCC/DMAP | Modified pharmacokinetic profile |
Role in Polymer Chemistry and Material Science
In the realm of polymer chemistry, molecules with reactive functional groups are essential for building well-defined macromolecular architectures. The terminal iodide of this compound makes it a valuable component in controlled radical polymerization techniques.
While the outline refers to this compound as a "monomer," its structure dictates a different, yet crucial, role in controlled radical polymerization (CRP). In techniques such as Atom Transfer Radical Polymerization (ATRP) and Iodine-Transfer Polymerization (ITP), molecules with a single reactive halide, like this compound, function as initiators or chain transfer agents rather than monomers. A monomer must possess a polymerizable group, such as a double bond, which this compound lacks.
As an initiator , the carbon-iodine bond in this compound can be homolytically cleaved under thermal or photochemical conditions, or with a suitable catalyst, to generate a radical. This radical then adds to a monomer, initiating the polymerization process. The this compound fragment remains at the beginning of the polymer chain, incorporating the ten-carbon ester chain as a specific end-group.
As a chain transfer agent in ITP, this compound participates in a degenerative transfer process. A growing polymer radical can abstract the iodine atom from this compound, terminating that chain and generating a new radical from the this compound molecule, which then initiates a new polymer chain. This process allows for the control of molecular weight and the production of polymers with narrow molecular weight distributions.
The use of this compound as an initiator or chain transfer agent allows for the synthesis of polymers with a terminal ester functionality, which can be further modified post-polymerization. This "end-functionalization" is a powerful tool for creating block copolymers, polymer brushes, and other complex polymer architectures.
Table 3: Role of Alkyl Iodides in Controlled Radical Polymerization
| Polymerization Technique | Role of Alkyl Iodide | Key Feature |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Controlled initiation, defined end-group |
| Iodine-Transfer Polymerization (ITP) | Chain Transfer Agent | Control over molecular weight, narrow polydispersity |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Potential for use in some systems | Mediates polymerization via a different mechanism |
Functionalization of Polymeric Materials via C-I Activation
The carbon-iodine bond in this compound can be readily activated, making it a valuable tool for the modification and synthesis of polymeric materials. This reactivity is particularly relevant in controlled radical polymerization techniques and for the surface grafting of polymers.
Alkyl iodides are effective initiators in a type of controlled radical polymerization known as atom transfer radical polymerization (ATRP) wikipedia.orgtcichemicals.comrsc.orgethz.ch. ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity wikipedia.orgcmu.edu. The process typically involves a transition metal catalyst that reversibly activates and deactivates the dormant polymer chain, which is initiated by an alkyl halide wikipedia.org. The use of an initiator like this compound would introduce the decanoate ester functionality at one end of the polymer chain, providing a handle for further modifications. The terminal iodine atom allows for facile post-polymerization chain-end modification into different reactive functional groups wikipedia.org.
Surface-initiated ATRP (SI-ATRP) is a powerful technique for grafting polymer chains from a surface, thereby altering its properties mdpi.com. This compound can be used to introduce initiating sites on a polymer surface. Subsequent polymerization of a monomer from these sites leads to the formation of a polymer brush layer. This approach can be used to modify the surface properties of materials for various applications, including improving biocompatibility or altering surface energy nih.govnih.govkinampark.com. For instance, grafting of poly(ethylene oxide) (PEO) to polymer surfaces has been shown to prevent protein adsorption kinampark.com.
| Initiator Type | Monomers Polymerized | Key Features |
| Alkyl Iodides | Methyl methacrylate, Butyl acrylate | Efficient initiation, metal-free polymers accessible tcichemicals.comrsc.orgethz.ch |
| α-Halide Esters | Acrylates, Methacrylates | Good control over polymerization |
| Benzyl Halides | Styrenes | Effective for styrene (B11656) monomers |
| Sulfonyl Halides | Acrylates, Methacrylates, Styrenes | Universal initiators for various monomers |
Precursor for Radiosyntheses and Labeled Compounds
The presence of an iodine atom in this compound makes it an attractive precursor for the synthesis of radioiodinated compounds, which are crucial in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) mdpi.comresearchgate.netnih.gov. Radioiodinated long-chain fatty acids are of particular interest as myocardial imaging agents because the heart utilizes fatty acids as a primary energy source nih.goviaea.orgosti.govsnmjournals.org.
The synthesis of radioiodinated analogs of this compound would typically involve isotopic exchange or nucleophilic substitution reactions. In an isotopic exchange reaction, the non-radioactive iodine atom in this compound would be swapped with a radioactive iodine isotope, such as Iodine-123, Iodine-125, or Iodine-131. This is often achieved by heating the precursor with a solution of the radioiodide salt nih.gov.
Alternatively, a precursor molecule, such as ethyl 10-bromodecanoate or ethyl 10-tosyloxydecanoate, could be synthesized. The bromo or tosyloxy group can then be displaced by a radioactive iodide anion in a nucleophilic substitution reaction nih.gov. Copper-catalyzed reactions have been shown to improve the efficiency of nucleophilic radioiodination nih.gov.
The choice of radioisotope and labeling method depends on the desired application. For SPECT imaging, Iodine-123 is often preferred due to its favorable decay characteristics. The resulting radiolabeled ethyl decanoate analog could then be used to study myocardial metabolism and perfusion. The chain length of the fatty acid has been shown to affect myocardial uptake and clearance rates nih.goviaea.orgosti.govsnmjournals.org.
| Radioiodinated Fatty Acid | Myocardial Uptake (% dose/g at 5 min) | Heart-to-Blood Ratio (at 5 min) |
| ω-Iodo-decanoic acid (n=10) | ~0.4 | ~2 |
| ω-Iodo-dodecanoic acid (n=12) | ~0.6 | ~3 |
| ω-Iodo-pentadecanoic acid (n=15) | ~0.8 | ~4 |
| ω-Iodo-octadecanoic acid (n=18) | ~1.05 | ~5 |
| ω-Iodo-heneicosanoic acid (n=21) | ~0.79 | ~5 |
Data adapted from studies on ω-iodo fatty acids in rats and may be indicative of the behavior of their ethyl esters. nih.goviaea.orgosti.govsnmjournals.org
Development of Agrochemical and Pharmaceutical Intermediates
This compound can serve as a valuable building block in the synthesis of more complex molecules for agrochemical and pharmaceutical applications eurekalert.orgtechnologynetworks.comyoutube.comhalocarbonlifesciences.com. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the iodo group can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Decanoic acid and its derivatives are known to possess antimicrobial and antifungal properties researchgate.net. Therefore, this compound could be a precursor for novel antimicrobial agents. The introduction of an iodine atom could potentially enhance the biological activity of the parent decanoic acid ester.
In the pharmaceutical industry, iodinated fatty acid esters have been explored for various therapeutic and diagnostic purposes. For instance, iodized ethyl esters of poppy seed oil are used as a source of iodine for nutritional purposes and in medical imaging europa.eugoogleapis.com. Patents have described the synthesis of iodinated fatty acid esters for the treatment of iodine deficiency google.comgoogle.com. This compound could be a starting material for the synthesis of such compounds. Furthermore, the long alkyl chain of decanoic acid can be incorporated into drug molecules to modulate their lipophilicity and pharmacokinetic properties nih.gov.
| Decanoic Acid Derivative | Reported Biological Activity |
| Decanoic acid | Antibacterial, Antifungal, Energy source researchgate.net |
| Decanoic acid esters | Antifungal, used in medicinal and nutritional fields researchgate.net |
| Iodoform (CHI3) | Antimicrobial, Antiseptic drugbank.com |
| Iodinated fatty acid esters | Therapeutic for iodine deficiency, Radio-opaque agents europa.eugoogleapis.comgoogle.comgoogle.com |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the atomic arrangement in ethyl 10-iododecanoate can be assembled.
Detailed ¹H NMR Analysis of Alkyl Chain, Ester, and Terminal Protons
The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The distinct chemical environments of the protons in the ethyl ester group and the long alkyl chain, particularly those near the terminal iodine atom, give rise to characteristic signals.
The protons of the ethyl group are readily identified. The methyl protons (-CH₃) typically appear as a triplet around δ 1.25 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂CH₃) of the ethyl ester are deshielded by the adjacent oxygen atom and resonate as a quartet at approximately δ 4.12 ppm.
The protons along the decanoate (B1226879) chain exhibit signals in the δ 1.2-1.7 ppm region, often as overlapping multiplets. Key signals for structural confirmation include the triplet at approximately δ 2.28 ppm, corresponding to the α-methylene protons (-CH₂COO-), and the triplet at δ 3.19 ppm for the methylene protons directly attached to the iodine atom (-CH₂I). The integration of these signals confirms the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.12 | Quartet | 2H | -OCH₂ CH₃ |
| ~3.19 | Triplet | 2H | CH₂ -I |
| ~2.28 | Triplet | 2H | -CH₂ -COO- |
| ~1.82 | Quintet | 2H | -CH₂ CH₂-I |
| ~1.61 | Quintet | 2H | -CH₂ CH₂-COO- |
| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |
Quantitative ¹³C NMR Analysis of the Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 173.8 ppm. The carbon of the methylene group attached to the oxygen of the ester (-OCH₂CH₃) is found around δ 60.1 ppm, while the methyl carbon (-OCH₂CH₃) is located at about δ 14.3 ppm.
The carbons of the long alkyl chain resonate in the range of δ 25-35 ppm. The carbon atom bonded to the iodine (-CH₂I) is significantly shielded and appears at a characteristic upfield chemical shift of approximately δ 7.2 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~173.8 | C =O |
| ~60.1 | -OCH₂ CH₃ |
| ~34.4 | -CH₂ -COO- |
| ~33.5 | -CH₂ CH₂-I |
| ~30.5, 29.2, 29.1, 28.6, 25.0 | -(CH₂ )₅- |
| ~14.3 | -OCH₂CH₃ |
Application of 2D NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming the structural assignments made from 1D NMR data.
A COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be observed between the protons of the ethyl group (-OCH₂ -CH₃ ), confirming their connectivity. Similarly, correlations would be seen between adjacent methylene groups along the decanoate chain, allowing for a sequential walk-through of the proton assignments from the ester group to the terminal iodide.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Characterization of Ester Carbonyl (C=O) and Carbon-Iodine (C-I) Stretching Frequencies
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, which typically appears in the range of 1735-1750 cm⁻¹. This absorption is a definitive indicator of the ester functional group.
Another key feature is the C-O stretching vibration of the ester, which is usually observed as a strong band between 1000 and 1300 cm⁻¹. The presence of the long alkyl chain is evidenced by the C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The carbon-iodine (C-I) stretching frequency is found in the far-infrared region, typically between 500 and 600 cm⁻¹, and its observation provides direct evidence for the presence of the terminal iodo group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2925-2855 | C-H stretch | Alkyl chain |
| 1735-1750 | C=O stretch | Ester |
| 1465 | C-H bend | Alkyl chain |
| 1000-1300 | C-O stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion, and McLafferty rearrangement if the alkyl chain is sufficiently long. The presence of the iodine atom introduces a characteristic isotopic pattern and can lead to fragmentation involving the loss of an iodine radical or hydrogen iodide. The analysis of these fragment ions allows for the confirmation of the different structural components of this compound.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) offer unique advantages for its characterization.
Electron Ionization (EI-MS): This hard ionization technique subjects the analyte to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern of this compound under EI-MS can be predicted based on the established fragmentation of long-chain esters and iodoalkanes. Key fragmentation pathways would likely include:
α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for esters, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and susceptible to cleavage, which would result in a prominent peak corresponding to the loss of an iodine radical (I•). jove.com
Alkyl chain fragmentation: A series of peaks separated by 14 mass units (CH₂) resulting from the fragmentation of the long alkyl chain. libretexts.org
Electrospray Ionization (ESI-MS): In contrast to EI-MS, ESI is a soft ionization technique that is particularly useful for analyzing molecules with some degree of polarity without causing significant fragmentation. nih.gov This is advantageous for accurately determining the molecular weight of this compound. In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a capillary at high voltage, generating charged droplets. Evaporation of the solvent leads to the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. For this compound, the resulting spectrum would be simpler than an EI-MS spectrum, dominated by the molecular ion adducts, thus providing a clear confirmation of its molecular weight.
| Ionization Technique | Typical Ion Species | Fragmentation Level | Primary Information Obtained |
| EI-MS | Molecular ion (M⁺), Fragment ions | High | Structural elucidation, Molecular fingerprinting |
| ESI-MS | Protonated molecule [M+H]⁺, Adduct ions [M+Na]⁺, [M+NH₄]⁺ | Low | Accurate molecular weight determination |
Integration of GC-MS and LC-MS for Mixture Analysis
For the analysis of complex mixtures containing this compound, the hyphenation of chromatographic separation with mass spectrometric detection is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful integrated techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides an additional layer of identification alongside the mass spectrum. Given its structure, this compound is amenable to GC-MS analysis, likely after derivatization to enhance volatility if necessary, although its ethyl ester form may be sufficiently volatile. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can handle a wider range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. In LC-MS, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using an ESI source. LC-MS is particularly valuable for analyzing mixtures that may contain this compound along with other non-volatile components.
The combination of these techniques provides a comprehensive analytical workflow. For instance, a complex sample could first be analyzed by LC-MS to identify a broad range of components, and then GC-MS could be used to provide more detailed structural information on the volatile constituents like this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts. A variety of techniques, each with its specific applications, can be employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful liquid chromatographic techniques that utilize high pressure to force a solvent through a column packed with a stationary phase, allowing for high-resolution separations.
High-Performance Liquid Chromatography (HPLC): For a compound like this compound, reversed-phase HPLC would be a common choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles (typically <2 µm), resulting in significantly higher resolution, faster analysis times, and lower solvent consumption. nih.gov A UPLC method for this compound would offer improved peak separation and sensitivity compared to conventional HPLC.
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography is the method of choice for separating and analyzing volatile compounds. For this compound, a nonpolar or medium-polarity capillary column (e.g., with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase) would likely be used. The separation is achieved by partitioning the analyte between the gaseous mobile phase (an inert carrier gas like helium or nitrogen) and the liquid stationary phase coated on the inside of the column. The temperature of the column is often programmed to increase during the analysis to ensure the elution of compounds with a wide range of boiling points.
Preparative and Analytical Column Chromatography (Silica Gel, Alumina)
Column chromatography is a fundamental technique for the purification of chemical compounds.
Analytical Column Chromatography: This is used on a small scale to assess the purity of a sample or to determine the optimal conditions for a larger-scale separation.
Preparative Column Chromatography: This is used to purify larger quantities of a compound. For this compound, a nonpolar compound, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate) would be effective. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel or alumina.
For this compound, a nonpolar eluent system, similar to that used in column chromatography, would be employed. After the plate is developed, the separated spots are visualized. Since this compound is not colored, a visualization method is required. Common methods include:
UV Light: If the compound is UV-active, it will appear as a dark spot on a fluorescent TLC plate under UV light. youtube.com
Iodine Chamber: The TLC plate is placed in a sealed chamber containing iodine crystals. The iodine vapor adsorbs to the organic compounds on the plate, making them visible as brown spots. libretexts.org
Staining Reagents: Various chemical stains can be used that react with the compound to produce a colored spot, often after heating. youtube.comlibretexts.org
Theoretical and Computational Chemistry Studies on Ethyl 10 Iododecanoate
Quantum Chemical Calculations for Electronic Structure and Bond Characterization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding in ethyl 10-iododecanoate. These calculations reveal the distribution of electrons within the molecule and the nature of its chemical bonds.
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing iodo group and the ester functionality. The iodine atom, due to its high polarizability, significantly influences the electronic environment of the terminal end of the alkyl chain. The carbon-iodine (C-I) bond is notably the weakest and longest among carbon-halogen bonds, a feature that computational methods can quantify with high accuracy. For instance, the bond dissociation energy for a C-I bond in a primary alkyl iodide is significantly lower than that of C-Br, C-Cl, or C-F bonds, making it a focal point for reactivity. wikipedia.orgmsu.edu
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For this compound, the HOMO is expected to be localized along the alkyl chain and the non-bonding orbitals of the ester's oxygen atoms, while the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-I bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the iodine.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Mulliken Charge on C10 | +0.15 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations on similar long-chain alkyl iodides and esters.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, a primary reaction of interest is nucleophilic substitution at the terminal carbon, where the iodide ion acts as a leaving group.
Computational studies can model the reaction pathway of, for example, an SN2 reaction with a nucleophile like cyanide (CN⁻). These models can identify the transition state structure and calculate the activation energy barrier. The calculations would likely show a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. The relatively low C-I bond strength contributes to a lower activation energy compared to other alkyl halides. msu.edu
Furthermore, computational models can explore competing reaction pathways, such as elimination reactions, and determine the factors that favor one mechanism over another, including the nature of the nucleophile, the solvent, and the temperature.
Table 2: Calculated Activation Energies for the SN2 Reaction of Ethyl 10-halodecanoates with Cyanide
| Halogen | Activation Energy (kcal/mol) |
|---|---|
| Iodine | 18.5 |
| Bromine | 20.8 |
Note: This data is hypothetical and illustrates the expected trend of decreasing activation energy with increasing atomic number of the halogen, consistent with the leaving group ability.
Conformation Analysis of Long-Chain Ester Systems via Molecular Dynamics
The long, flexible alkyl chain of this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are particularly well-suited for exploring the conformational landscape of such molecules. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
For the decanoate (B1226879) chain, rotations around the carbon-carbon single bonds lead to different conformers, with the anti (trans) and gauche conformations being the most significant. The anti conformation, where the carbon backbone is in a zigzag arrangement, is generally the lowest in energy. However, at finite temperatures, gauche conformations are also populated, leading to bends and folds in the chain. acs.orgnih.govnih.gov
The ester group itself has a preferred planar s-trans conformation, which is significantly more stable than the s-cis form due to steric hindrance. imperial.ac.ukdrugdesign.org MD simulations can quantify the relative populations of these conformers and the energy barriers for their interconversion.
Table 3: Relative Energies of Key Conformations in this compound
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| C-C-C-C | Anti (Trans) | 0 |
| C-C-C-C | Gauche | 0.9 |
| O=C-O-C | s-trans | 0 |
Note: The data represents typical energy differences for alkane and ester conformational isomers.
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Predictive modeling, often through the development of Quantitative Structure-Activity Relationship (QSAR) models, can forecast the reactivity of molecules based on their structural and electronic properties. For a series of related compounds, these models can predict reaction rates and selectivities.
For this compound, a QSAR model could be developed to predict its reactivity in nucleophilic substitution reactions. The model would use calculated molecular descriptors as input. Important descriptors would likely include:
Electronic Descriptors: The energy of the LUMO, the partial charge on the carbon atom bonded to iodine, and the polarizability of the C-I bond.
Steric Descriptors: Parameters that quantify the steric hindrance around the reaction center.
Machine learning algorithms are increasingly used to build sophisticated QSAR models that can handle complex relationships between molecular structure and reactivity. nih.gov Such models could predict how changes in the chain length or the nature of the ester group would affect the reactivity of the iodoalkanoate.
Table 4: Hypothetical Molecular Descriptors for a QSAR Model of Alkyl Iodide Reactivity
| Descriptor | Value for this compound |
|---|---|
| ELUMO (eV) | -0.8 |
| qCα (atomic units) | +0.15 |
| Sterimol L (Å) | 15.2 |
Note: These values are representative and would be used alongside data from other molecules to build a predictive QSAR model.
Future Directions in Ethyl 10 Iododecanoate Research
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of ethyl 10-iododecanoate is increasingly being viewed through the lens of green chemistry, aiming to reduce the environmental impact of its production. Traditional methods for iodination often involve harsh reagents and produce significant waste. Future research will prioritize the development of more sustainable alternatives.
Key Research Thrusts:
Renewable Feedstocks: Utilizing fatty acids from renewable biological sources as the starting material for producing decanoic acid and its derivatives.
Greener Reagents: Replacing hazardous iodinating agents with more environmentally benign options. A notable approach involves the in situ generation of hydriodic acid from the reaction of alkali metal iodides with trimethylsilyl (B98337) chlorides in an organic medium, which can then react with fatty acid esters google.com. Another green protocol involves the use of oxone/halide systems for halogenation organic-chemistry.org.
Solvent-Free Conditions: Exploring mechanochemical methods, such as solid-state grinding, for the iodination of related organic molecules, which can significantly reduce solvent waste and reaction times nih.gov.
Biocatalysis: Employing enzymes, such as lipases, for the esterification of decanoic acid and subsequent enzymatic halogenation. Biocatalysis offers high selectivity and operates under mild conditions, minimizing energy consumption and by-product formation mdpi.comnih.gov. The enzymatic synthesis of fatty acid esters from renewable sources like soybean oil deodorizer distillate is a promising eco-friendly approach mdpi.com.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Alkyl Iodides
| Feature | Traditional Methods | Green Chemistry Approaches |
| Iodine Source | Molecular Iodine (I₂) with strong oxidants | KI with NaNO₂ mdpi.com, Oxone/halide organic-chemistry.org, In situ generated HI google.com |
| Solvents | Halogenated solvents (e.g., CCl₄) | Water mdpi.com, 2-propanol acs.org, Solvent-free nih.gov |
| Byproducts | Significant hazardous waste | Minimal waste, often recyclable |
| Conditions | Often harsh (high temperatures, strong acids) | Mild (room temperature, enzymatic) |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is at the forefront of developing more efficient and selective methods for the synthesis and functionalization of this compound.
Future Catalytic Strategies:
Photocatalysis: Visible-light-induced photocatalysis presents a powerful tool for the selective halogenation of C-H bonds nih.gov. Research into the photocatalytic C-H iodination of long-chain esters could lead to more direct and atom-economical synthetic routes liverpool.ac.uknih.gov.
Electrocatalysis: Electrochemical methods offer a green alternative to chemical oxidants and reductants. The electrochemical generation of radical species from alkyl iodides has been studied and could be applied to the reactions of this compound rsc.orgnih.gov.
Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts, such as palladium, in carbonylation reactions of alkyl iodides can lead to the synthesis of various derivatives acs.org. Iodine itself can act as a catalyst in certain reactions, such as the Diels-Alder reaction of fatty acids, by promoting the conjugation of double bonds mdpi.comresearchgate.net. The development of recyclable heterogeneous catalysts will be a key area of focus.
Integration into Continuous Flow Chemistry Systems for Scalable Production
Continuous flow chemistry, particularly using microreactors, offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and scalability rsc.orgcardiff.ac.ukgbv.de.
Advantages of Flow Chemistry:
Enhanced Safety: The in situ generation and immediate consumption of potentially hazardous reagents, such as in some iodination reactions, can be safely managed in a continuous flow setup researchgate.netrsc.org.
Process Intensification: Flow reactors allow for rapid reaction optimization and can be easily scaled up by extending the operation time or by numbering-up the reactors scispace.com.
Telescoped Reactions: Multiple synthetic steps can be integrated into a single continuous process, eliminating the need for intermediate purification and reducing waste nih.gov. A patent describes a process for preparing iodinated fatty acid ethyl esters that could be adapted for continuous flow, involving protonation followed by iodination google.com.
Table 2: Potential Parameters for Continuous Flow Synthesis of this compound
| Parameter | Potential Range/Condition | Rationale |
| Reactor Type | Micro-packed bed, Capillary reactor | High surface-to-volume ratio for efficient heat and mass transfer |
| Temperature | 25 - 150 °C | Optimization for reaction kinetics and selectivity |
| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase at elevated temperatures |
| Residence Time | Seconds to minutes | Precise control over reaction time to maximize yield and minimize byproducts |
| Reagents | Ethyl decanoate (B1226879), Iodinating agent (e.g., NIS, I₂), Catalyst | Continuous feeding of reactants |
Discovery of Undiscovered Reactivity Modes and Chemical Transformations
The presence of a terminal iodide in a long aliphatic chain makes this compound a versatile building block for a variety of chemical transformations. Future research will focus on exploring its reactivity in novel reactions.
Areas for Exploration:
Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form alkyl radicals. The study of these radical intermediates in electrochemical or photochemical reactions could lead to new C-C and C-heteroatom bond-forming reactions rsc.orgacs.orgaip.org.
Cross-Coupling Reactions: this compound can serve as an electrophile in various cross-coupling reactions to form more complex molecules. This could involve coupling with organometallic reagents or through photoredox catalysis acs.org.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl 9-decenoate, a precursor to various polymers and fine chemicals. The study of E1 and E2 mechanisms in these reactions will be crucial for controlling the outcome byjus.com.
Application of Advanced Spectroscopic Characterization Techniques for In-situ Studies
The real-time monitoring of the synthesis and subsequent reactions of this compound is crucial for understanding reaction mechanisms and optimizing process parameters. Advanced spectroscopic techniques will play a pivotal role in these investigations.
In-situ Monitoring Techniques:
NMR Spectroscopy: In-situ NMR spectroscopy can provide detailed kinetic and mechanistic information on esterification and iodination reactions without the need for sampling nih.govrsc.orged.ac.ukoxinst.com. A patent for iodo fatty acid esters mentions characterization by ¹H and ¹³C NMR, highlighting the importance of this technique google.com.
Mass Spectrometry: Real-time mass spectrometry can be used to monitor the progress of reactions in continuous flow systems, allowing for rapid optimization of reaction conditions nih.gov.
Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the disappearance of reactants and the formation of products by monitoring specific vibrational modes.
Design of Multi-Component Reactions Involving this compound as a Key Partner
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The functional handles in this compound could be leveraged in the design of novel MCRs.
Potential MCR Strategies:
Isocyanide-Based MCRs: The terminal iodide of this compound could potentially be converted to an isocyanide. This would open the door to its participation in well-established MCRs like the Ugi and Passerini reactions, allowing for the rapid synthesis of diverse libraries of complex, long-chain molecules nih.govresearchgate.netnih.govorganic-chemistry.orgslideshare.net.
Reactions involving the Ester Group: The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then participate as a component in reactions like the Passerini reaction organic-chemistry.org. Alternatively, the ester could be reduced to an aldehyde, another key component in many MCRs.
The continued investigation into these future research directions will undoubtedly unlock the full potential of this compound as a valuable chemical intermediate, contributing to the development of more sustainable and innovative chemical processes and products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
